molecular formula C45H59ClNPPd B2369360 (Sp-4-4)-(2'-amino(1,1'-biphenyl)-2-yl)chloro(dicyclohexyl(2',4',6'-tris(1-methylethyl)(1,1'-biphenyl)-2-yl)phosphine)palladium CAS No. 1310584-14-5

(Sp-4-4)-(2'-amino(1,1'-biphenyl)-2-yl)chloro(dicyclohexyl(2',4',6'-tris(1-methylethyl)(1,1'-biphenyl)-2-yl)phosphine)palladium

Cat. No. B2369360
CAS RN: 1310584-14-5
M. Wt: 786.82
InChI Key: SZLDVYXQJQYFCL-UHFFFAOYSA-M
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Description

XPhos Pd G2 is a bulky monodentate biaryl ligand. It is a Buchwald′ s 2nd generation preformed catalyst. It undergoes rapid reductive elimination to form a reactive, monoligated Pd species.

Scientific Research Applications

1. Ligand Exchange Reactions

In the realm of organometallic chemistry, the (Sp-4-4)-(2'-amino(1,1'-biphenyl)-2-yl)chloro(dicyclohexyl(2',4',6'-tris(1-methylethyl)(1,1'-biphenyl)-2-yl)phosphine)palladium complex has been studied for its properties in ligand exchange reactions. Fortman and Nolan (2010) explored the L−Au bond dissociation enthalpies in the [Au(L)Cl] system, where L includes a range of phosphine and phosphite ligands, including similar biphenyl-dicyclohexylphosphine complexes. These studies help understand the steric and electronic properties of the ancillary ligand in these complexes, crucial for various catalytic and synthetic applications (Fortman & Nolan, 2010).

2. Catalytic Carboxylation

The compound's phosphine ligand variants have been instrumental in catalytic processes, like the carboxylation of benzyl chlorides with carbon dioxide. Zhang et al. (2015) developed an efficient direct carboxylation method using a palladium catalyst combined with a similar dicyclohexyl biphenyl phosphine (SPhos). This methodology is significant for synthesizing phenylacetic acids, highlighting the catalyst's role in facilitating CO2 insertion into the Pd-C bond, a crucial step in the carboxylation process (Zhang et al., 2015).

3. Palladium-Catalyzed Cross-Coupling Reactions

The phosphine ligand structure similar to that in (Sp-4-4)-(2'-amino(1,1'-biphenyl)-2-yl)chloro(dicyclohexyl(2',4',6'-tris(1-methylethyl)(1,1'-biphenyl)-2-yl)phosphine)palladium has been used extensively in palladium-catalyzed cross-coupling reactions. For example, Dodonova et al. (2010) utilized a palladium catalyst with a dicyclohexyl(2-biphenyl)phosphine in the synthesis of densely substituted pyrrolo[2,3-d]pyrimidine carboxylates. This illustrates the crucial role of such phosphine ligands in mediating complex organic transformations, leading to the formation of novel heterocyclic systems (Dodonova et al., 2010).

properties

CAS RN

1310584-14-5

Product Name

(Sp-4-4)-(2'-amino(1,1'-biphenyl)-2-yl)chloro(dicyclohexyl(2',4',6'-tris(1-methylethyl)(1,1'-biphenyl)-2-yl)phosphine)palladium

Molecular Formula

C45H59ClNPPd

Molecular Weight

786.82

IUPAC Name

dicyclohexyl-[3-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;palladium(2+);2-phenylaniline;chloride

InChI

InChI=1S/C33H49P.C12H10N.ClH.Pd/c1-23(2)27-21-31(24(3)4)33(32(22-27)25(5)6)26-14-13-19-30(20-26)34(28-15-9-7-10-16-28)29-17-11-8-12-18-29;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h13-14,19-25,28-29H,7-12,15-18H2,1-6H3;1-6,8-9H,13H2;1H;/q;-1;;+2/p-1

InChI Key

SZLDVYXQJQYFCL-UHFFFAOYSA-M

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC(=CC=C2)P(C3CCCCC3)C4CCCCC4)C(C)C.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Cl-].[Pd+2]

solubility

not available

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Sp-4-4)-(2'-amino(1,1'-biphenyl)-2-yl)chloro(dicyclohexyl(2',4',6'-tris(1-methylethyl)(1,1'-biphenyl)-2-yl)phosphine)palladium
Reactant of Route 2
Reactant of Route 2
(Sp-4-4)-(2'-amino(1,1'-biphenyl)-2-yl)chloro(dicyclohexyl(2',4',6'-tris(1-methylethyl)(1,1'-biphenyl)-2-yl)phosphine)palladium
Reactant of Route 3
Reactant of Route 3
(Sp-4-4)-(2'-amino(1,1'-biphenyl)-2-yl)chloro(dicyclohexyl(2',4',6'-tris(1-methylethyl)(1,1'-biphenyl)-2-yl)phosphine)palladium
Reactant of Route 4
Reactant of Route 4
(Sp-4-4)-(2'-amino(1,1'-biphenyl)-2-yl)chloro(dicyclohexyl(2',4',6'-tris(1-methylethyl)(1,1'-biphenyl)-2-yl)phosphine)palladium
Reactant of Route 5
Reactant of Route 5
(Sp-4-4)-(2'-amino(1,1'-biphenyl)-2-yl)chloro(dicyclohexyl(2',4',6'-tris(1-methylethyl)(1,1'-biphenyl)-2-yl)phosphine)palladium
Reactant of Route 6
Reactant of Route 6
(Sp-4-4)-(2'-amino(1,1'-biphenyl)-2-yl)chloro(dicyclohexyl(2',4',6'-tris(1-methylethyl)(1,1'-biphenyl)-2-yl)phosphine)palladium

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